molecular formula C14H15NO3 B2772050 Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate CAS No. 923133-28-2

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate

Cat. No.: B2772050
CAS No.: 923133-28-2
M. Wt: 245.278
InChI Key: JORSIIZSZYLUKT-UHFFFAOYSA-N
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Description

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields of research.

Scientific Research Applications

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For more detailed safety and hazard information, please refer to the MSDS .

Preparation Methods

The synthesis of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of a base catalyst and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate can be compared with other indolizine derivatives, such as:

Properties

IUPAC Name

methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-11(9-16)13-5-3-4-8-15(13)12(10)6-7-14(17)18-2/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORSIIZSZYLUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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